molecular formula C15H14Cl2N2O2S2 B3000760 2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone CAS No. 902814-04-4

2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone

Cat. No. B3000760
CAS RN: 902814-04-4
M. Wt: 389.31
InChI Key: VFKDYYAOPCODHX-UHFFFAOYSA-N
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Description

The compound "2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone" is a chemical entity that appears to be related to a class of molecules that incorporate both a thiazole moiety and a morpholine ring. These types of compounds have been studied for their potential pharmacological properties, including their role as inhibitors of phosphoinositide 3-kinase, which is significant in the context of tumor growth inhibition as demonstrated by the in vivo profiling of a similar compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, a compound with a thiophene core substituted with morpholine groups was synthesized through the reaction of a thioformmorpholine with trimethyl phosphite in refluxing xylene . Another related synthesis involved the use of a Vilsmeier-Haack reagent to protect an amino group during the synthesis of a potential antisenility agent . Additionally, the synthesis of thiazole substituted morpholine derivatives was achieved in two steps, starting with the formation of thiourea and subsequently ensuring the formation of the thiazole ring .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using crystallography. For example, the crystal structure of a bis(morpholino) thiophene derivative revealed that the morpholinyl groups are located at the alpha-position of the thiophene, with chlorophenyl groups at the beta-position, indicating a symmetric structure . Another study confirmed the presence of a thiophene ring and the chair conformation of the morpholine ring in a similar compound .

Chemical Reactions Analysis

The chemical reactivity of these compounds has not been explicitly detailed in the provided papers. However, the synthesis processes imply that these molecules can participate in nucleophilic substitution reactions, as seen in the displacement of a chloro group , and can form stable ring structures such as thiophene and thiazole rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds include their crystalline structure, with specific unit cell constants and space group information provided for a bis(morpholino) thiophene derivative . The density and crystallographic parameters such as the final R and wR values for observed reflections are also reported, which are important for the characterization of the compound's purity and structure . Additionally, the spectral characterization of similar compounds has been performed using various techniques such as UV, IR, NMR, and mass spectrometry, and theoretical calculations like DFT have been used to predict vibrational spectra and analyze structural changes due to electron-withdrawing groups .

Future Directions

The future directions for research on “2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-1-morpholinoethanone” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. This could include the design and structure–activity relationship of bioactive molecules .

properties

IUPAC Name

2-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2S2/c16-10-1-2-11(12(17)7-10)13-8-22-15(18-13)23-9-14(20)19-3-5-21-6-4-19/h1-2,7-8H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKDYYAOPCODHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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